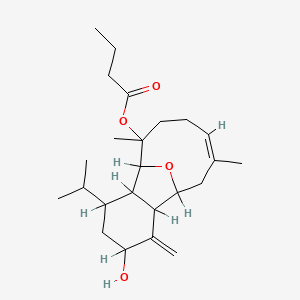

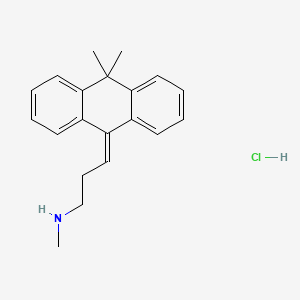

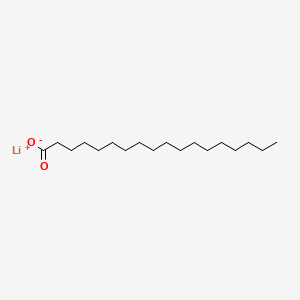

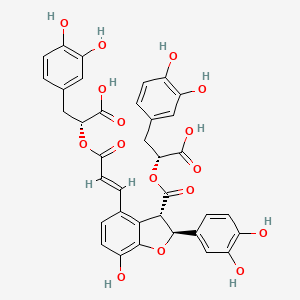

![molecular formula C27H33ClN2O4 B1674962 2-[4-[[4-[双(2-羟乙基)氨基]苯基]-(4-氯苯基)甲基]-N-(2-羟乙基)苯胺基]乙醇 CAS No. 342777-54-2](/img/structure/B1674962.png)

2-[4-[[4-[双(2-羟乙基)氨基]苯基]-(4-氯苯基)甲基]-N-(2-羟乙基)苯胺基]乙醇

描述

LM22B-10 is an activator of neurotrophic tyrosine kinase receptor 2 (TrkB) and -3 (TrkC). It is selective for TrkB and TrkC over TrkA in NIH3T3 cells but does inhibit the serotonin (5-HT) receptor subtype 5-HT5A and the dopamine transporter by greater than 50% in a panel of 57 G protein-coupled peptide and nonpeptide receptors at 10 µM. LM22B-10 increases survival, neurite length, and dendritic spine density of primary mouse embryonic hippocampal neurons when used at a concentration of 1 µM. LM22B-10 (50 mg/kg i.p. in combination with an intranasal dose of 5 mg/kg per day) also increases hippocampal neuron dendritic spine density in aged mice.

LM22B-10 is a TrkB and TrkC agonist. LM22B-10 exhibits neurotrophic activity (EC50 = 200-300 nM). LM22B-10 improves survival and increases neurite outgrowth in hippocampal cells in vitro. LM22B-10 increased cell survival and strongly accelerated neurite outgrowth, superseding the effects of brain-derived neurotrophic factor (BDNF), NT-3 or the two combined.

科学研究应用

Neurotrophic Activity

LM22B-10 exhibits neurotrophic activity . It improves survival and increases neurite outgrowth in hippocampal cells in vitro . The EC50 value, which is a measure of the effectiveness of a substance in producing a response, is between 200-300 nM .

TrkB and TrkC Agonist

LM22B-10 is a potent and selective TrkB and TrkC neurotrophin receptors agonist . These receptors play key roles in the nervous system, influencing the survival and function of neurons.

Inhibition of BDNF and NT-3 Binding

LM22B-10 inhibits the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB-expressing cells and Neurotrophin-3 (NT-3) to TrkC-expressing cells . This suggests that LM22B-10 could be used to modulate the effects of these neurotrophins.

Brain Penetrant

LM22B-10 is brain penetrant . This means it can cross the blood-brain barrier, which makes it potentially useful in treating neurological disorders.

In Vivo Activity

LM22B-10 is active in vivo . This suggests that it retains its activity in a living organism, not just in a laboratory setting.

Selective Activity

LM22B-10 exhibits no significant activity in a screen of 57 other receptors and transporters . This indicates that it is highly selective for TrkB and TrkC receptors, which could reduce the risk of side effects caused by off-target activity.

作用机制

Target of Action

LM22B-10 is a potent and selective agonist for the TrkB and TrkC neurotrophin receptors . These receptors play a crucial role in neuronal survival and plasticity .

Mode of Action

LM22B-10 binds to and activates TrkB and TrkC receptors . It inhibits the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB-expressing cells and Neurotrophin-3 (NT-3) to TrkC-expressing cells . This interaction results in the activation of these receptors and their downstream signaling pathways .

Biochemical Pathways

Upon activation, LM22B-10 induces TrkB, TrkC, AKT, and ERK activation both in vitro and in vivo . This leads to the activation of the ERK-CREB pathway in nerves, promoting nerve growth . The activation patterns of Trk and downstream signaling by LM22B-10 are distinct from those of BDNF and NT-3 .

Result of Action

LM22B-10 improves cell survival and potently accelerates neurite outgrowth . It exhibits neurotrophic activity, improving survival and increasing neurite outgrowth in hippocampal cells in vitro . It also promotes neurite outgrowth in an inhibitory environment .

Action Environment

The action of LM22B-10 can be influenced by environmental factors. For instance, in a study where LM22B-10 was administered as eye drops to regular and diabetic mice with corneal wounding, it significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment and condition of use.

属性

IUPAC Name |

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXQLSGBOUUVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

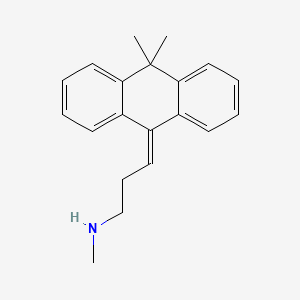

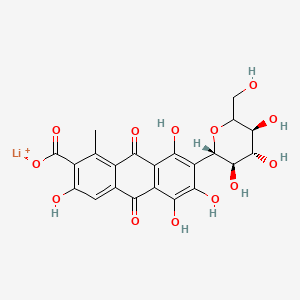

![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/no-structure.png)